molecular formula C13H9FN2O3 B2369342 N-(2-fluoro-5-nitrophenyl)benzamide CAS No. 144205-37-8

N-(2-fluoro-5-nitrophenyl)benzamide

Cat. No. B2369342
Key on ui cas rn: 144205-37-8
M. Wt: 260.224
InChI Key: BHZRTFDAJFZYBG-UHFFFAOYSA-N
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Patent
US07141587B2

Procedure details

A mixture of N-(2-fluoro-5-nitro-phenyl)-benzamide (4.86 g, 18.7 mmol) and 10% Pd/C (486 mg) in a 1:1 mixture of THF-MeOH (80 ml) was hydrogenated at 23° C. After 2.5 h the reaction mixture was filtered through celite and concentrated to give N-(5-Amino-2-fluoro-phenyl)-benzamide (3.92 g, 91%). MS (ESI+) [M+H]/z Calc'd 231. found 231.
Quantity
4.86 g
Type
reactant
Reaction Step One
Name
Quantity
486 mg
Type
catalyst
Reaction Step One
Name
THF MeOH
Quantity
80 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][C:5]([N+:8]([O-])=O)=[CH:4][C:3]=1[NH:11][C:12](=[O:19])[C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1>[Pd].C1COCC1.CO>[NH2:8][C:5]1[CH:6]=[CH:7][C:2]([F:1])=[C:3]([NH:11][C:12](=[O:19])[C:13]2[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=2)[CH:4]=1 |f:2.3|

Inputs

Step One
Name
Quantity
4.86 g
Type
reactant
Smiles
FC1=C(C=C(C=C1)[N+](=O)[O-])NC(C1=CC=CC=C1)=O
Name
Quantity
486 mg
Type
catalyst
Smiles
[Pd]
Step Two
Name
THF MeOH
Quantity
80 mL
Type
solvent
Smiles
C1CCOC1.CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was hydrogenated at 23° C
FILTRATION
Type
FILTRATION
Details
After 2.5 h the reaction mixture was filtered through celite and
Duration
2.5 h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
NC=1C=CC(=C(C1)NC(C1=CC=CC=C1)=O)F
Measurements
Type Value Analysis
AMOUNT: MASS 3.92 g
YIELD: PERCENTYIELD 91%
YIELD: CALCULATEDPERCENTYIELD 91%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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